Sulforaphane

Catalog No.
S548864
CAS No.
4478-93-7
M.F
C6H11NOS2
M. Wt
177.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sulforaphane

CAS Number

4478-93-7

Product Name

Sulforaphane

IUPAC Name

1-isothiocyanato-4-methylsulfinylbutane

Molecular Formula

C6H11NOS2

Molecular Weight

177.3 g/mol

InChI

InChI=1S/C6H11NOS2/c1-10(8)5-3-2-4-7-6-9/h2-5H2,1H3

InChI Key

SUVMJBTUFCVSAD-UHFFFAOYSA-N

SMILES

O=S(CCCCN=C=S)C

Solubility

Soluble in DMSO, not in water

Synonyms

1-isothiocyanato-4-methylsulphinylbutane, 4-methylsulphinylbutyl glucosinolate, methylsulfoxybutylisothiocyanate, sulforafan, sulforaphane, sulforaphane, (R)-, sulphoraphane

Canonical SMILES

CS(=O)CCCCN=C=S

Description

The exact mass of the compound Sulforaphane is 177.02821 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 749790. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Isothiocyanates - Supplementary Records. It belongs to the ontological category of isothiocyanate in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Cancer Prevention

[1] Broccoli or Sulforaphane: Is It the Source or Dose That Matters? )[2] Sulforaphane: A naturally occurring cancer chemopreventive agent )

Anti-inflammatory Properties

Chronic inflammation is a hallmark of various diseases, including heart disease, arthritis, and neurodegenerative disorders. Research suggests that sulforaphane possesses anti-inflammatory properties. Studies have shown that sulforaphane can suppress the production of inflammatory mediators and reduce oxidative stress, both of which contribute to chronic inflammation [3, 4]. Further investigation into this area may lead to the development of novel therapeutic strategies for inflammatory diseases.

[3] Sulforaphane: Its “Coming of Age” as a Clinically Relevant Nutraceutical in the Prevention and Treatment of Chronic Disease )[4] The Role of Sulforaphane in Cardiovascular Disease )

Neuroprotective Potential

[5] Neuroprotective Effects of Sulforaphane in Neurodegenerative Diseases )[6] Sulforaphane and its health benefits: a review )

Sulforaphane is a naturally occurring compound classified as an isothiocyanate, primarily found in cruciferous vegetables such as broccoli, Brussels sprouts, and kale. Its chemical structure is represented as 1-isothiocyanato-4-methylsulfinylbutane, with a molecular formula of C₆H₁₁NOS₂ and a molecular weight of approximately 177.28 g/mol. Sulforaphane is formed through the enzymatic conversion of glucoraphanin, a glucosinolate precursor, when the plant is damaged (e.g., through chewing or chopping) and the enzyme myrosinase is activated .

Due to its electrophilic nature. It can react with thiols, leading to the formation of thioureas, and it also undergoes hydrolysis to produce amines. The reactivity of sulforaphane is attributed to the presence of the isothiocyanate group (-N=C=S), which allows it to interact with cellular components and exert biological effects .

Key Reactions:

  • Formation from Glucoraphanin:
    Glucoraphanin+MyrosinaseSulforaphane+Glucose\text{Glucoraphanin}+\text{Myrosinase}\rightarrow \text{Sulforaphane}+\text{Glucose}
  • Reactivity with Thiols:
    Sulforaphane+R SHThioether\text{Sulforaphane}+\text{R SH}\rightarrow \text{Thioether}

Sulforaphane exhibits a wide range of biological activities, particularly in cancer prevention and treatment. It has been shown to induce apoptosis in cancer cells by activating various caspases (caspase-3, caspase-7, caspase-8, and caspase-9) and modulating key regulatory proteins involved in cell cycle control (e.g., p53 and Bcl-2) . Additionally, sulforaphane has antioxidant properties, promoting the production of detoxifying enzymes through the nuclear factor erythroid 2-related factor 2 pathway.

Notable Effects:

  • Anticancer Properties: Induces apoptosis and cell cycle arrest.
  • Antioxidant Activity: Enhances the body's defense against oxidative stress.
  • Anti-inflammatory Effects: Inhibits pathways associated with inflammation (e.g., nuclear factor kappa-light-chain-enhancer of activated B cells pathway) .

Sulforaphane can be synthesized both naturally and artificially. The natural synthesis occurs via enzymatic action on glucoraphanin, while chemical synthesis methods have been developed for laboratory purposes.

Chemical Synthesis Method:

  • Starting Materials: 1,3-propylene glycol and hydrobromic acid.
  • Steps:
    • Reacting 1,3-propylene glycol with hydrobromic acid to form 3-bromine-1-propyl alcohol.
    • Reacting dimethyl sulfoxide with sodium hydride followed by the addition of 3-bromine-1-propyl alcohol.
    • Chlorination to produce chlorinated intermediates.
    • Final reaction with thiocyanation reagents under nitrogen protection to yield sulforaphane .

Sulforaphane has garnered attention for its potential health benefits and applications in various fields:

  • Nutraceuticals: Used as a dietary supplement for its health-promoting properties.
  • Pharmaceuticals: Investigated for its role in cancer therapy and prevention.
  • Agriculture: Explored for its ability to enhance plant resistance against pathogens .

Research has shown that sulforaphane interacts with various biological systems:

  • Reactive Oxygen Species Production: Sulforaphane induces the production of reactive oxygen species through specific signaling pathways involving calcium-dependent mechanisms .
  • Gene Expression Modulation: Alters the expression of genes related to stress response, detoxification, and apoptosis in both animal models and human studies .

Several compounds share structural or functional similarities with sulforaphane. Here are some notable examples:

Compound NameStructure TypeUnique Features
Benzyl IsothiocyanateIsothiocyanateExhibits antibacterial properties; used in organic synthesis.
Phenethyl IsothiocyanateIsothiocyanateKnown for anticancer activity; derived from mustard seeds.
Allyl IsothiocyanateIsothiocyanateCommonly found in mustard; has antimicrobial effects.
Indole-3-CarbinolIndole derivativeConverts into bioactive forms that regulate estrogen metabolism.
GlucoraphaninGlucosinolate precursorDirect precursor to sulforaphane; found in cruciferous vegetables.

Uniqueness of Sulforaphane

Sulforaphane stands out due to its potent anticancer properties, ability to modulate detoxifying enzymes effectively, and its role in enhancing cellular antioxidant defenses compared to other isothiocyanates.

Sulforaphane is an organosulfur compound belonging to the isothiocyanate class with the molecular formula C₆H₁₁NOS₂ [1] [2] [3]. The compound has a molecular weight ranging from 177.28 to 177.30 grams per mole [1] [2] [4]. The International Union of Pure and Applied Chemistry systematic name for sulforaphane is 1-isothiocyanato-4-(methylsulfinyl)butane [1] [3] [5]. The compound is identified by the Chemical Abstracts Service registry number 4478-93-7 for the racemic form, with distinct numbers for the individual enantiomers: 142825-10-3 for the R-form and 155320-20-0 for the S-form [1] [6] [4].

The molecular structure of sulforaphane features a linear four-carbon chain backbone with two key functional groups: an isothiocyanate group (-N=C=S) at one terminus and a methylsulfinyl group (-S(O)CH₃) at the other end [1] [3] [5]. This structural arrangement confers unique chemical and biological properties to the molecule. The compound contains a total of 21 atoms, including 10 heavy atoms (non-hydrogen atoms), with 6 carbon atoms, 1 nitrogen atom, 1 oxygen atom, and 2 sulfur atoms constituting the core structure [7] [8]. The molecule possesses 5 rotatable bonds, contributing to its conformational flexibility, and exhibits 2 to 4 hydrogen bond acceptors with no hydrogen bond donors [7] [8].

Stereochemistry and Isomeric Forms

Sulforaphane exists as two distinct stereoisomers due to the presence of a stereogenic sulfur atom in the methylsulfinyl functional group [2] [6] [9]. The sulfur atom serves as the sole chirality center in the molecule, generating R and S enantiomeric forms [2] [6] [9]. The naturally occurring form is R-sulforaphane, which predominates in biological systems and cruciferous vegetables [2] [9]. The synthetic racemic mixture, designated as R,S-sulforaphane or DL-sulforaphane, contains equal proportions of both enantiomers and is commonly employed in research applications [9] [4].

The absolute configuration of the naturally occurring enantiomer is designated as R_S, following the Cahn-Ingold-Prelog priority rules for stereochemical assignment [9]. R-sulforaphane exhibits a specific optical rotation of -76 to -78.2 degrees when measured at the sodium D-line with a concentration of 1.3 grams per 100 milliliters in chloroform [9]. The stereochemical distinction between the enantiomers is of biological significance, as R-sulforaphane demonstrates superior potency as an inducer of carcinogen-detoxifying enzyme systems in rat liver and lung tissue compared to the S-isomer [9] [10]. This differential biological activity underscores the importance of stereochemical considerations in understanding sulforaphane's mechanism of action.

Physical Constants and Stability Parameters

Melting Point Variations (58.6°C-91.2°C)

Sulforaphane exhibits considerable variation in its melting point, with reported values ranging from 58.6°C to 91.2°C [11] [12] [13]. The average melting point is documented as 74.6°C, representing the midpoint of this range [12] [13]. This substantial temperature range variation of 32.6°C reflects the compound's sensitivity to environmental conditions and purity factors [11] [12] [13]. The wide melting point range can be attributed to several factors, including the presence of different stereoisomeric forms, varying degrees of hydration, and potential impurities in different preparations. The thermally labile nature of sulforaphane contributes to degradation processes that may occur even at temperatures approaching the melting point, which can influence the observed melting behavior [13] [14] [15].

Solubility Profile in Various Solvents

Sulforaphane demonstrates distinct solubility characteristics across different solvent systems, with significant implications for its stability and bioavailability. The compound exhibits excellent solubility in dimethyl sulfoxide, achieving concentrations of 40 milligrams per milliliter [4] [16] [17] [18]. Methanol, ethanol, and ethyl acetate also serve as effective solvents for sulforaphane dissolution [16] [19] [17] [18]. However, the stability of sulforaphane varies dramatically depending on the solvent system employed.

In aqueous environments, sulforaphane shows limited solubility and poor stability due to base-catalyzed degradation processes [16] [14]. Phosphate buffered saline at pH 7.2 supports approximately 10 milligrams per milliliter solubility, though storage in aqueous solutions is not recommended for extended periods due to rapid degradation [16]. Organic solvents generally provide enhanced stability, with acetonitrile, isopropanol, and triglyme supporting both good solubility and relative chemical stability [14]. Polyethylene glycol 400 offers particularly favorable conditions, providing both enhanced solubility and improved chemical stability compared to aqueous systems [14]. Dimethyl formamide supports moderate solubility at approximately 3 milligrams per milliliter while maintaining compound integrity [16].

Structure-Activity Relationship

The biological activity of sulforaphane is intrinsically linked to its molecular structure, particularly the isothiocyanate functional group and the methylsulfinyl moiety [20] [21]. The compound's high bioavailability, approaching 80 percent, results from its optimal molecular weight of 177.29 grams per mole and lipophilic character with a logarithmic partition coefficient (LogP) of 0.23 [20]. This structural configuration enables efficient absorption through intestinal epithelium and cellular membranes, distinguishing sulforaphane from larger polyphenolic compounds that typically exhibit bioavailability of only 1 to 8 percent [20].

The stereochemistry of the sulfoxide moiety directly influences biological potency, with R-sulforaphane demonstrating significantly greater activity than the S-enantiomer in modulating carcinogen-metabolizing enzymes [9] [10]. The linear four-carbon chain structure provides optimal spacing between the electrophilic isothiocyanate group and the methylsulfinyl functionality, facilitating specific protein interactions and cellular uptake mechanisms [20] [21]. The topological polar surface area, ranging from 29.43 to 80.73 square angstroms, contributes to the compound's ability to traverse biological membranes while maintaining sufficient polarity for aqueous phase interactions [7] [8] [22].

Chemical Reactivity of the Isothiocyanate Functional Group

The isothiocyanate functional group (-N=C=S) represents the primary reactive center in sulforaphane, characterized by a highly electrophilic central carbon atom that is susceptible to nucleophilic attack [23] [24] [25]. This electron-deficient carbon readily undergoes reactions with electron-rich nucleophiles, including thiol groups, amino groups, and hydroxyl functionalities [23] [24] [25]. The reactivity of this functional group underlies many of sulforaphane's biological activities and chemical instability characteristics.

Thiol-containing compounds, including glutathione and cysteine residues in proteins, readily react with the isothiocyanate group to form dithiocarbamate adducts [23] [24] [26]. Glutathione conjugation occurs through glutathione S-transferase-mediated processes, representing a primary metabolic pathway for sulforaphane [23] [27] [21]. The formation of dithiocarbamate linkages with cysteine residues in proteins, particularly Keap1, constitutes a fundamental mechanism for sulforaphane's transcriptional regulatory effects [23] [24] [26]. These interactions can be reversible when involving sulfhydryl groups or irreversible when forming thiourea derivatives [26] [28] [29].

Temperature significantly influences the reactivity of the isothiocyanate functional group, with increased temperatures promoting more rapid nucleophilic attack and subsequent degradation [24] [25] [15]. The primary thermal degradation product is N,N'-di-(methylsulfinyl)butyl thiourea, formed through dimerization reactions in aqueous environments [28] [30]. This temperature-dependent reactivity necessitates careful storage conditions, typically at -20°C, to maintain compound integrity over extended periods [31] [16]. The high reactivity of the isothiocyanate group also contributes to sulforaphane's light sensitivity and susceptibility to oxidative degradation under elevated oxygen conditions [4] [13].

PropertyValueReference
Molecular FormulaC₆H₁₁NOS₂ [1] [2] [3]
Molecular Weight (g/mol)177.28-177.30 [1] [2] [4]
CAS Number4478-93-7 (racemic), 142825-10-3 (R-form), 155320-20-0 (S-form) [1] [6] [4]
IUPAC Name1-Isothiocyanato-4-(methylsulfinyl)butane [1] [3] [5]
Physical FormLiquid [4] [31]
ColorSlightly yellow to pale yellow [4] [31]
Density (g/cm³)1.17-1.2 ± 0.1 [4] [7] [10]
Refractive Index1.566-1.567 [7] [10] [32]
Boiling Point (°C at 760 mmHg)368.2 ± 25.0 [10] [32] [33]
Flash Point (°C)176.5 ± 23.2 [10] [33] [8]
Vapor Pressure (mmHg at 25°C)0.0 ± 0.8 [10] [33]
LogP0.23-0.407 [7] [20] [33]
Topological Polar Surface Area (Ų)29.43-80.73 [7] [8] [22]
Heavy Atom Count10 [7] [8]
Rotatable Bond Count5 [7] [8]
Hydrogen Bond Acceptor Count2-4 [7] [8]
Hydrogen Bond Donor Count0 [7] [8]
Temperature ParameterValueReference
Melting Point Range (°C)58.6-91.2 [11] [12] [13]
Average Melting Point (°C)74.6 [12] [13]
Minimum Reported Melting Point (°C)58.6 [11] [12] [13]
Maximum Reported Melting Point (°C)91.2 [11] [12] [13]
Temperature Range Variation (°C)32.6 [11] [12] [13]
Storage Temperature (°C)-20 [31] [14]
Thermal Stability AssessmentThermally labile, degrades at elevated temperatures [13] [14] [15]
SolventSolubilityStability AssessmentReference
Dimethyl sulfoxide (DMSO)40 mg/mL (soluble)Good [4] [16] [17] [18]
MethanolSolublePoor (rapid degradation) [16] [19] [17] [18]
EthanolSolubleModerate [16] [19] [18]
Ethyl acetateSolubleGood [19] [17] [18]
ChloroformSolubleGood [17]
AcetonitrileRelatively stableGood [14]
IsopropanolModerately stableGood [14]
Water (aqueous buffers)Sparingly solublePoor (base catalyzed degradation) [16] [14]
Phosphate buffered saline (PBS, pH 7.2)~10 mg/mLModerate [16]
Dimethyl formamide (DMF)~3 mg/mLGood [16]
Polyethylene glycol 400 (PEG 400)Enhanced stabilityEnhanced [14]
TriglymeRelatively stableGood [14]
Stereochemical ParameterValue/DescriptionReference
Chirality CenterSulfur atom in methylsulfinyl group [2] [6] [9]
Number of Stereoisomers2 (R and S enantiomers) [2] [6] [9]
Natural EnantiomerR-Sulforaphane [2] [9]
Synthetic FormRacemic mixture (R,S-Sulforaphane) [9] [4]
R-Sulforaphane CAS Number142825-10-3 [6] [9]
S-Sulforaphane CAS Number155320-20-0 [6]
Absolute Configuration (Natural)R_S configuration [9]
Optical Rotation [α]D (R-form)-76 to -78.2° (c 1.3, CHCl₃) [9]
Stereogenic AtomSulfur atom [2] [6] [9]
Enantiomeric Configuration PriorityR > S (biological activity) [9] [10]
Stability ParameterValue/DescriptionReference
pH Stability (Optimal)pH 4.0-5.0 (acidic conditions) [14] [15] [34]
pH Stability (Poor)pH 8.0-9.0 (basic conditions) [14] [15]
Temperature Sensitivity Factor3.1-4.0× per 10°C increase [14] [15] [35]
Activation Energy (Ea) - Blanched Broccoli (kJ/mol)19.4 [30] [35]
Activation Energy (Ea) - Formation (kJ/mol)30-48 [30] [35]
Activation Energy (Ea) - Degradation (kJ/mol)58-70 [30] [35] [34]
First-Order Degradation KineticsYes (apparent first-order) [14] [15] [30] [34]
Base Catalyzed DegradationYes (rate increases with pH) [14] [15]
Light SensitivityLight sensitive [4]
Oxygen SensitivityDegrades under elevated oxygen [13]
Storage Stability (-20°C)Stable for ≥2 years [31] [16]
Reactive FeatureDescription/MechanismReference
Functional Group-N=C=S (isothiocyanate) [23] [24] [25]
Electrophilic CenterCentral carbon atom (electron-deficient) [23] [24] [25] [26]
Nucleophile SusceptibilityHigh (nucleophilic attack susceptible) [23] [24] [25]
Reaction with Thiol GroupsForms dithiocarbamate adducts [23] [24] [26]
Reaction with GlutathioneGSH conjugation via GST enzymes [23] [27] [21]
Reaction with Cysteine ResiduesCovalent modification of proteins [23] [24] [26]
Dithiocarbamate FormationReversible with sulfhydryl groups [26]
Thiourea FormationIrreversible thiourea derivatives [28] [29]
Primary Degradation ProductN,N'-di-(methylsulfinyl)butyl thiourea [28] [30]
Reactivity Temperature DependenceIncreased reactivity at higher temperatures [24] [25] [15]

Purity

>95% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

XLogP3

1.4

Hydrogen Bond Acceptor Count

4

Exact Mass

177.02820632 g/mol

Monoisotopic Mass

177.02820632 g/mol

Heavy Atom Count

10

Appearance

Colorless to yellow-brown oil

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

41684WL1GL

MeSH Pharmacological Classification

Anticarcinogenic Agents

Other CAS

155320-20-0
4478-93-7

Wikipedia

Sulforaphane

Dates

Modify: 2023-08-15

[Effect and Mechanism of Sulforaphane on G

Fan-Ping Wang, Cai-Juan Qiao, Yan-Wei Sun, Xiang-Yang Li, Xiao-Yu Huang, Wen-Rui Zhang, Xia Wang, Ming-Yong Wang
PMID: 34362481   DOI: 10.19746/j.cnki.issn.1009-2137.2021.04.006

Abstract

To investigate the effect of sulforaphane (SFN) on G
/M phase arrest of acute myeloid leukemia cells and its molecular mechanism.
KG1a and KG1cells were treated by different concentrations of SFN for 48 h. Flow cytometry (FCM) was used to analyze the phase distribution of cell cycle. High-throughput sequencing was used to detect the effect of SFN on the expression of cell cycle related genes in KG1a cells. The mRNA expression of P53, P21, CDC2 and CyclinB1 were detected by qPCR. The protein expression of P53, CDC2, P-CDC2 and CyclinB1 were detected by Western blot.
Cells in the G
/M phase were increased from 11.9% to 54.0% in KG1a cells and 18.5% to 83.3% in KG1 cells after treated by SFN (8 μ mol / L) for 48 hours(P<0.001). KEGG analysis indicated that P53 pathway was enriched in KG1a cells after treated by SFN. The heat-map graph showed that SFN could change the relevant genes of the cell cycle in KG1a cells. After SFN treatment, the mRNA level of P53 and P21 were significantly increased in KG1 and KG1a cells(P<0.05 or P<0.01). The mRNA level of CDC2 showed a decrease trend with the increasing dose of SFN. At the dosage of 8 μmol /L, the mRNA expression levels of CDC2 was significantly lower than that in control group(P<0.05). At the same time, the protein level of P53 was significantly increased in KG1 and kG1a cells after treated by SFN(P<0.05). The protein level of CDC2 showed a decrease trend with the increasing dose of SFN in a dose manner(r=0.9482 and r=0.8977). The protein levels of CDC2 in SFN 8 and 12 μ mol/L groups were significantly lower than that in control group(P<0.05, P<0.01). The protein levels of P-CDC2 was increased. But the change of mRNA and protein level of CyclinB1 was not significant.
SFN induces leukemia cells to block in G
/M phase by activating P53 signaling pathway, which can inhibit the expression of CDC2 and the activity of CDC2/cyclinB1.


Rice bran-derived protein fractions enhance sulforaphane-induced anti-oxidative activity in gingival epithelial cells

Shuhei Mineo, Naoki Takahashi, Miki Yamada-Hara, Takahiro Tsuzuno, Yukari Aoki-Nonaka, Koichi Tabeta
PMID: 34325345   DOI: 10.1016/j.archoralbio.2021.105215

Abstract

Food-derived bioactive peptides have been reported to exhibit various beneficial effects, including anti-microbial, anti-inflammatory, and anti-oxidant properties. Oxidative stress has been implicated in the development of several inflammatory diseases such as periodontal disease. However, the anti-oxidative effect of food-derived bioactive peptides in gingival epithelial cells (GECs) is unknown. Therefore, we examined the bioactivity of the peptides in GECs.
Food-derived peptide fractionations derived from rice bran, rice endosperm, corn, and soy were screened for anti-oxidative effects using anti-oxidant response element (ARE)-luciferase-transfected HEK 293 cells. The induction of anti-oxidation-related genes and proteins in GECs by the fractions were examined by quantitative PCR and Western blotting, respectively. Then, the fraction-mediated anti-oxidative effects were examined by measuring intracellular reactive oxygen species (ROS) levels using flow cytometry. Furthermore, the anti-oxidative response-related cellular signaling pathways were analyzed via Western blotting.
Although treatment with the food-derived peptides alone did not activate anti-oxidative responses, co-treatment with sulforaphane (SFN; a potent anti-oxidant) and certain food-derived peptides enhanced anti-oxidative responses in ARE-luciferase-transfected HEK 293 cells. The fractions augmented heme oxygenase-1 mRNA and protein expression in GECs. The percentage of ROS-positive cells was significantly decreased by co-treatment with SFN and peptide fractions derived from rice bran. Furthermore, the involvement of both nuclear factor erythroid 2-related factor 2 (Nrf2) and extracellular signal-regulated kinase (ERK) in the enhancement of anti-oxidative responses was demonstrated by Western blotting.
Peptides derived from rice bran enhances SFN-induced anti-oxidative responses in GECs through ERK-Nrf2-ARE signaling.


The Inhibitory Effect of Sulforaphane on Bladder Cancer Cell Depends on GSH Depletion-Induced by Nrf2 Translocation

Canxia He, Luigina P Buongiorno, Wei Wang, Jonathan C Y Tang, Natalizia Miceli, Maria Fernanda Taviano, Yujuan Shan, Yongping Bao
PMID: 34443505   DOI: 10.3390/molecules26164919

Abstract

Sulforaphane (SFN), an isothiocyanate (ITCs) derived from glucosinolate that is found in cruciferous vegetables, has been reported to exert a promising anticancer effect in a substantial amount of scientific research. However, epidemical studies showed inconsistencies between cruciferous vegetable intake and bladder cancer risk. In this study, human bladder cancer T24 cells were used as in vitro model for revealing the inhibitory effect and its potential mechanism of SFN on cell growth. Here, a low dose of SFN (2.5 µM) was shown to promote cell proliferation (5.18-11.84%) and migration in T24 cells, whilst high doses of SFN (>10 µM) inhibited cell growth significantly. The induction effect of SFN on nuclear factor (erythroid-derived 2)-like 2 (Nrf2) expression at both low (2.5 µM) and high dose (10 µM) was characterized by a bell-shaped curve. Nrf2 and glutathione (GSH) might be the underlying mechanism in the effect of SFN on T24 cell growth since Nrf2 siRNA and GSH-depleting agent L-Buthionine-sulfoximine abolished the effect of SFN on cell proliferation. In summary, the inhibitory effect of SFN on bladder cancer cell growth and migration is highly dependent on Nrf2-mediated GSH depletion and following production. These findings suggested that a higher dose of SFN is required for the prevention and treatment of bladder cancer.


Optimization of an Extraction Process to Obtain a Food-Grade Sulforaphane-Rich Extract from Broccoli (

Francis González, Julián Quintero, Rodrigo Del Río, Andrea Mahn
PMID: 34279379   DOI: 10.3390/molecules26134042

Abstract

Sulforaphane (SFN) is a powerful health-promoting compound found in broccoli in the form of its inactive precursor, glucoraphanin (GFN). SFN formation occurs through the enzymatic hydrolysis of glucoraphanin by myrosinase under specific chemical conditions. Its incorporation in food formulations has been hindered by the thermal instability of SFN and low concentration in
. Then, extracting SFN from broccoli at a temperature below 40 °C appears as an option to recover and stabilize SFN, aiming at delivering it as a nutraceutical. We studied an eco-friendly extraction process to obtain an SFN-rich extract from broccoli. The effect of the broccoli mass/solvent ratio, ethanol concentration in the extractant solution, and extraction time on the recovery of SFN, GFN, phenolic compounds, and antioxidant activity were studied through a Box-Behnken design. The regression models explained more than 70% of the variability in the responses, adequately representing the system. The experimental factors differently affected the bioactive compound recovery and antioxidant activity of the extracts. The extraction conditions that allowed the highest recovery of bioactive compounds and antioxidant activity were identified and experimentally validated. The results may provide the basis for the design of a process to produce a sulforaphane-rich food supplement or nutraceutical by using a GRAS extractant.


Sulforaphane-loaded hyaluronic acid-poloxamer hybrid hydrogel enhances cartilage protection in osteoarthritis models

Monica Helena Monteiro do Nascimento, Felipe Nogueira Ambrosio, Débora Carajiliascov Ferraraz, Hermann Windisch-Neto, Samyr Machado Querobino, Michelle Nascimento-Sales, Carlos Alberto-Silva, Marcelo Augusto Christoffolete, Margareth K K D Franco, Ben Kent, Fabiano Yokaichiya, Christiane Bertachini Lombello, Daniele Ribeiro de Araujo
PMID: 34474895   DOI: 10.1016/j.msec.2021.112345

Abstract

Sulforaphane (SFN) is an isothiocyanate with anti-arthritic and immuno-regulatory activities, supported by the downregulation of NF-κB pathway, reduction on metalloproteinases expression and prevention of cytokine-induced cartilage degeneration implicated in OA progression. SFN promising pharmacological effects associated to its possible use, by intra-articular route and directly in contact to the site of action, highlight SFN as promising candidate for the development of drug-delivery systems. The association of poloxamers (PL) and hyaluronic acid (HA) supports the development of osteotrophic and chondroprotective pharmaceutical formulations. This study aims to develop PL-HA hybrid hydrogels as delivery systems for SFN intra-articular release and evaluate their biocompatibility and efficacy for osteoarthritis treatment. All formulations showed viscoelastic behavior and cubic phase organization. SFN incorporation and drug loading showed a concentration-dependent behavior following HA addition. Drug release profiles were influenced by both diffusion and relaxation of polymeric chains mechanisms. The PL407-PL338-HA-SFN hydrogel did not evoke pronounced cytotoxic effects on either osteoblast or chondrosarcoma cell lines. In vitro/ex vivo pharmacological evaluation interfered with an elevated activation of NF-κB and COX-2, increased the type II collagen expression, and inhibited proteoglycan depletion. These results highlight the biocompatibility and the pharmacological efficacy of PL-HA hybrid hydrogels as delivery systems for SFN intra-articular release for OA treatment.


Elevation of Chemosensitivity of Lung Adenocarcinoma A549 Spheroid Cells by Claudin-2 Knockdown through Activation of Glucose Transport and Inhibition of Nrf2 Signal

Ayaka Ito, Haruka Nasako, Risa Akizuki, Yui Takashina, Hiroaki Eguchi, Toshiyuki Matsunaga, Yuta Yoshino, Satoshi Endo, Akira Ikari
PMID: 34205320   DOI: 10.3390/ijms22126582

Abstract

Claudin-2 (CLDN2), a tight junctional protein, is involved in the chemoresistance in a three-dimensional spheroid culture model of human lung adenocarcinoma A549 cells. However, the mechanism has not been fully clarified. We found that the knockdown of CLDN2 expression by siRNA in the spheroid reduces the expression of glucose transporters and metabolic enzymes. In a two-dimensional culture model, the expression of these proteins was increased by glucose deprivation or fasentin, an inhibitor of glucose transporter. In addition, the expression levels of nuclear factor erythroid 2-related factor 2 (Nrf2) and antioxidant enzymes including heme oxygenase-1, NAD(P)H:quinone oxidoreductase-1, and a glutamate-cysteine ligase modifier subunit were increased by fasentin. The fluorescence intensities of JC-1, a probe of mitochondrial membrane potential, and MitoROS 580, a probe of mitochondrial superoxide production, were increased by fasentin. These results suggest that mitochondrial production of reactive oxygen species is increased by glucose deficiency. The knockdown of CLDN2 enhanced the flux of 2-deoxy-2-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]-D-glucose (2-NBDG), a fluorescent deoxyglucose derivative, in a transwell assay, and the accumulation of glucose and 2-NBDG in spheroid cells. The expression of Nrf2 was decreased by CLDN2 knockdown, which was inhibited by fasentin and sulforaphane, a typical Nrf2 activator, in spheroid cells. The sensitivity of spheroid cells to doxorubicin, an anthracycline antitumor antibiotic, was enhanced by CLDN2 knockdown, which was inhibited by fasentin and sulforaphane. We suggest that CLDN2 induces chemoresistance in spheroid cells mediated through the inhibition of glucose transport and activation of the Nrf2 signal.


In Vitro Effects of Sulforaphane on Interferon-Driven Inflammation and Exploratory Evaluation in Two Healthy Volunteers

Elena Genova, Maura Apollonio, Giuliana Decorti, Alessandra Tesser, Alberto Tommasini, Gabriele Stocco
PMID: 34204601   DOI: 10.3390/molecules26123602

Abstract

Interferonopathies are rare genetic conditions defined by systemic inflammatory episodes caused by innate immune system activation in the absence of pathogens. Currently, no targeted drugs are authorized for clinical use in these diseases. In this work, we studied the contribution of sulforaphane (SFN), a cruciferous-derived bioactive molecule, in the modulation of interferon-driven inflammation in an immortalized human hepatocytes (IHH) line and in two healthy volunteers, focusing on
, a key-component player in interferon pathway, interferon signature modulation, and
expression and genotype, which contributes to SFN metabolism and excretion. In vitro, SFN exposure reduced
expression as well as interferon signature in the presence of the pro-inflammatory stimulus cGAMP (cGAMP 3 h vs. SFN+cGAMP 3 h
value < 0.0001; cGAMP 6 h vs. SFN+cGAMP 6 h
< 0.001, one way ANOVA), restoring STING expression to the level of unstimulated cells. In preliminary experiments on healthy volunteers, no appreciable variations in interferon signature were identified after SFN assumption, while only in one of them, presenting the
wild type genotype related to reduced SFN excretion, could a downregulation of
be recorded. This study confirmed that SFN inhibits
-mediated inflammation and interferon-stimulated genes expression in vitro. However, only a trend towards the downregulation of
could be reproduced in vivo. Results obtained have to be confirmed in a larger group of healthy individuals and in patients with type I interferonopathies to define if the assumption of SFN could be useful as supportive therapy.


Synergistic Interaction between 5-FU and an Analog of Sulforaphane-2-Oxohexyl Isothiocyanate-In an In Vitro Colon Cancer Model

Małgorzata Milczarek, Anna Pogorzelska, Katarzyna Wiktorska
PMID: 34069385   DOI: 10.3390/molecules26103019

Abstract

Combination therapy is based on the beneficial effects of pharmacodynamic interaction (synergistic or additive) between combined drugs or substances. A considerable group of candidates for combined treatments are natural compounds (e.g., isothiocyanates) and their analogs, which are tested in combination with anticancer drugs. We tested the anticancer effect of the combined treatment of isothiocyanate 2-oxohexyl isothiocyanate and 5-fluorouracil in colon and prostate cancer cell lines. The type of interaction was described using the Chou-Talalay method. The cytostatic and cytotoxic activities of the most promising combined treatments were investigated. In conclusion, we showed that combined treatment with 5-fluorouracil and 2-oxohexyl isothiocyanate acted synergistically in colon cancer. This activity is dependent on the cytostatic properties of the tested compounds and leads to the intensification of their individual cytotoxic activity. The apoptotic process is considered to be the main mechanism of cytotoxicity in this combined treatment.


Nrf2 Activation Attenuates Acrylamide-Induced Neuropathy in Mice

Chand Basha Davuljigari, Frederick Adams Ekuban, Cai Zong, Alzahraa A M Fergany, Kota Morikawa, Gaku Ichihara
PMID: 34206048   DOI: 10.3390/ijms22115995

Abstract

Acrylamide is a well characterized neurotoxicant known to cause neuropathy and encephalopathy in humans and experimental animals. To investigate the role of nuclear factor erythroid 2-related factor 2 (Nrf2) in acrylamide-induced neuropathy, male C57Bl/6JJcl adult mice were exposed to acrylamide at 0, 200 or 300 ppm in drinking water and co-administered with subcutaneous injections of sulforaphane, a known activator of the Nrf2 signaling pathway at 0 or 25 mg/kg body weight daily for 4 weeks. Assessments for neurotoxicity, hepatotoxicity, oxidative stress as well as messenger RNA-expression analysis for Nrf2-antioxidant and pro-inflammatory cytokine genes were conducted. Relative to mice exposed only to acrylamide, co-administration of sulforaphane protected against acrylamide-induced neurotoxic effects such as increase in landing foot spread or decrease in density of noradrenergic axons as well as hepatic necrosis and hemorrhage. Moreover, co-administration of sulforaphane enhanced acrylamide-induced mRNA upregulation of Nrf2 and its downstream antioxidant proteins and suppressed acrylamide-induced mRNA upregulation of tumor necrosis factor alpha (TNF-α) and inducible nitric oxide synthase (iNOS) in the cerebral cortex. The results demonstrate that activation of the Nrf2 signaling pathway by co-treatment of sulforaphane provides protection against acrylamide-induced neurotoxicity through suppression of oxidative stress and inflammation. Nrf2 remains an important target for the strategic prevention of acrylamide-induced neurotoxicity.


Sulforaphane Impact on Reactive Oxygen Species (ROS) in Bladder Carcinoma

Hui Xie, Felix K-H Chun, Jochen Rutz, Roman A Blaheta
PMID: 34073079   DOI: 10.3390/ijms22115938

Abstract

Sulforaphane (SFN) is a natural glucosinolate found in cruciferous vegetables that acts as a chemopreventive agent, but its mechanism of action is not clear. Due to antioxidative mechanisms being thought central in preventing cancer progression, SFN could play a role in oxidative processes. Since redox imbalance with increased levels of reactive oxygen species (ROS) is involved in the initiation and progression of bladder cancer, this mechanism might be involved when chemoresistance occurs. This review summarizes current understanding regarding the influence of SFN on ROS and ROS-related pathways and appraises a possible role of SFN in bladder cancer treatment.


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